

An In-depth Technical Guide to 1-((4-Bromophenyl)sulfonyl)piperidin-4-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-((4-Bromophenyl)sulfonyl)piperidin-4-one

Cat. No.: B1292155

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, a putative synthesis protocol, and the potential applications of **1-((4-Bromophenyl)sulfonyl)piperidin-4-one**. This compound is a valuable building block in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of **1-((4-Bromophenyl)sulfonyl)piperidin-4-one**. The data presented is primarily based on computational models due to the limited availability of experimentally determined values in peer-reviewed literature.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₂ BrNO ₃ S	
Molecular Weight	318.19 g/mol	
IUPAC Name	1-[(4-bromophenyl)sulfonyl]piperidin-4-one	
CAS Number	929000-54-4	
Appearance	Solid (predicted)	
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	
pKa	Not available	
LogP (calculated)	1.80	
Topological Polar Surface Area	62.8 Å ²	
Hydrogen Bond Donors	0	
Hydrogen Bond Acceptors	4	
Rotatable Bond Count	2	

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1-((4-Bromophenyl)sulfonyl)piperidin-4-one** is not readily available in the published literature, a plausible synthetic route can be devised based on established chemical reactions for similar N-sulfonylpiperidine derivatives. The proposed synthesis involves the reaction of piperidin-4-one with 4-bromophenylsulfonyl chloride.

Proposed Synthetic Protocol

Reaction:

Reagents and Materials:

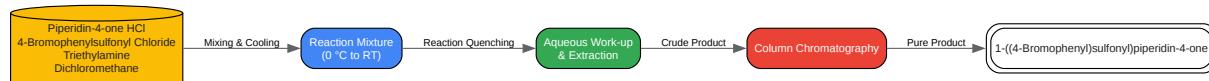
- Piperidin-4-one hydrochloride
- 4-Bromophenylsulfonyl chloride
- Triethylamine (or another suitable base)
- Dichloromethane (or another suitable aprotic solvent)
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

- Preparation of the Reaction Mixture: To a solution of piperidin-4-one hydrochloride (1.0 eq) in dichloromethane, add triethylamine (2.2 eq) at 0 °C. Stir the mixture for 15-20 minutes to neutralize the hydrochloride and liberate the free base.
- Addition of Sulfonyl Chloride: To the above mixture, add a solution of 4-bromophenylsulfonyl chloride (1.0 eq) in dichloromethane dropwise at 0 °C.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion of the reaction, quench the mixture with water. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure **1-((4-Bromophenyl)sulfonyl)piperidin-4-one**.

- Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Potential Applications in Drug Discovery and Development


The **1-((4-bromophenyl)sulfonyl)piperidin-4-one** scaffold is of significant interest in medicinal chemistry. The piperidin-4-one core is a common motif in a variety of biologically active molecules. The presence of the 4-bromophenylsulfonyl group offers several advantages:

- Modulation of Physicochemical Properties: The sulfonyl group can influence the solubility, polarity, and metabolic stability of the molecule.
- Structural Rigidity: The sulfonyl group can impart a degree of conformational rigidity, which can be beneficial for selective binding to biological targets.
- Sites for Further Functionalization: The bromine atom on the phenyl ring provides a handle for further chemical modifications via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. The ketone functionality on the piperidine ring can be readily modified, for instance, through reductive amination to introduce further diversity.

While no specific biological activity has been reported for **1-((4-bromophenyl)sulfonyl)piperidin-4-one** itself, structurally related compounds containing the N-sulfonylpiperidine moiety have shown a wide range of pharmacological activities. For instance, derivatives of N-sulfonylpiperidines have been investigated as potential therapeutic agents targeting various receptors and enzymes.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the proposed synthesis of **1-((4-Bromophenyl)sulfonyl)piperidin-4-one**.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [An In-depth Technical Guide to 1-((4-Bromophenyl)sulfonyl)piperidin-4-one]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1292155#physicochemical-properties-of-1-4-bromophenyl-sulfonyl-piperidin-4-one\]](https://www.benchchem.com/product/b1292155#physicochemical-properties-of-1-4-bromophenyl-sulfonyl-piperidin-4-one)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com